![molecular formula C9H7BrOS2 B064759 5-溴-3,4-二甲基噻吩[2,3-b]噻吩-2-甲醛 CAS No. 175202-64-9](/img/structure/B64759.png)

5-溴-3,4-二甲基噻吩[2,3-b]噻吩-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

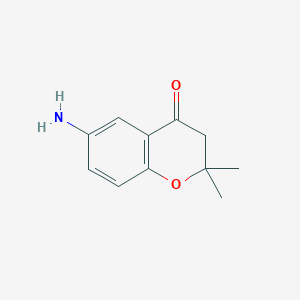

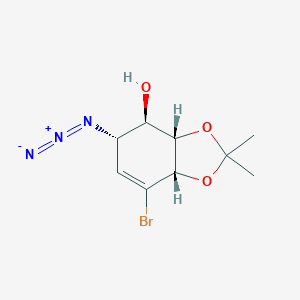

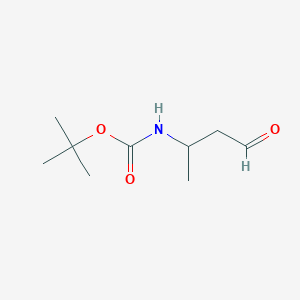

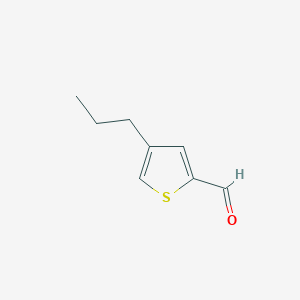

“5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a thiophene ring, which is a five-member aromatic ring made up of one sulfur atom and four carbon atoms . This compound is a derivative of thieno[2,3-b]thiophene .

Synthesis Analysis

The synthesis of derivatives of thieno[2,3-b]thiophene, such as “5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde”, has been described in the literature . The synthesis involves the use of versatile, readily accessible diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate . The synthesis process involves several steps, including treatment with sodium hydride and carbon disulfide followed by methyl iodide .Molecular Structure Analysis

The molecular structure of “5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde” includes a sulfur-containing heterocycle and a carboxylic acid functional group . The molecular formula of this compound is CHBrOS .Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde” and its derivatives have been studied . For instance, the compound can react with o-phenylenediamine in refluxing ethanol to give a specific derivative .科学研究应用

Organic Semiconductors

5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde: is a promising candidate for the development of organic semiconductors . Its molecular structure allows for efficient charge transport, which is crucial in the performance of organic field-effect transistors (OFETs). The presence of the thiophene ring contributes to the stability and electronic properties of the semiconductor.

OLED Materials

The compound’s potential in the fabrication of organic light-emitting diodes (OLEDs) is significant . OLEDs are used in a variety of display and lighting technologies, and the thiophene derivatives can be utilized to improve the light-emitting properties, such as brightness and color purity.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives, including 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde , are used as corrosion inhibitors . They protect metals from corrosion by forming a barrier that prevents the interaction between the metal surfaces and corrosive substances.

Pharmacological Properties

This compound can be used to synthesize molecules with various pharmacological properties. It has been noted that thiophene derivatives exhibit anticancer, anti-inflammatory, and antimicrobial activities . This makes them valuable in the development of new medications.

Synthesis of Polymers

The versatility of 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde in chemical reactions highlights its role as a precursor for the synthesis of polymers. These polymers can have applications ranging from industrial materials to biocompatible substances.

Dyes and Pigments

Due to its chemical structure, the compound can serve as a raw material for the production of organic dyes and pigments . These dyes and pigments are essential in textile manufacturing, printing inks, and coloring agents for various materials.

未来方向

Thiophene derivatives, including “5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde”, have potential applications in a wide variety of optical and electronic systems . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring these applications further and developing new synthesis methods for these compounds.

属性

IUPAC Name |

5-bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS2/c1-4-6(3-11)12-9-7(4)5(2)8(10)13-9/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHYLNUZVOCFTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=C(S2)Br)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594843 |

Source

|

| Record name | 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |

CAS RN |

175202-64-9 |

Source

|

| Record name | 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)